molecular formula C22H19FN6O B6532119 N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-4-fluorobenzamide CAS No. 1019097-91-6

N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-4-fluorobenzamide

Cat. No.: B6532119
CAS No.: 1019097-91-6
M. Wt: 402.4 g/mol
InChI Key: AMDMPJJMRMQKTB-UHFFFAOYSA-N
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Description

N-(4-{[6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-4-fluorobenzamide is a heterocyclic compound featuring a pyridazine core substituted with a 3,5-dimethylpyrazole moiety and linked via an amino group to a 4-fluorobenzamide-functionalized phenyl ring. The pyridazine scaffold contributes to its planar aromatic structure, while the dimethylpyrazole and fluorophenyl groups introduce steric and electronic modifications. This compound is of interest in medicinal chemistry due to the prevalence of pyridazine and benzamide derivatives in kinase inhibitors and other therapeutic agents .

Properties

IUPAC Name

N-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN6O/c1-14-13-15(2)29(28-14)21-12-11-20(26-27-21)24-18-7-9-19(10-8-18)25-22(30)16-3-5-17(23)6-4-16/h3-13H,1-2H3,(H,24,26)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMDMPJJMRMQKTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

The exact mode of action of this compound is not yet fully understood. It is hypothesized that the compound may interact with its targets by binding to active sites, thereby altering their function. This could lead to changes in cellular processes.

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Given its structure, it may potentially interact with pathways involving pyrazole or pyridazine derivatives. More research is needed to confirm this.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. Specific details about how these factors affect this compound are currently unknown.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, synthetic, and physicochemical properties of N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-4-fluorobenzamide and analogous compounds:

Compound Name Molecular Weight (g/mol) Key Functional Groups Melting Point (°C) Synthetic Method Notable Features References
This compound (Target) ~453.45* Pyridazine, dimethylpyrazole, fluorobenzamide Not reported Likely Suzuki coupling† Enhanced steric bulk
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide (Example 53) 589.1 Pyrazolopyrimidine, chromen, fluorobenzamide 175–178 Suzuki-Miyaura cross-coupling High molecular weight
3-(4-{[(4-Fluorophenyl)carbamoyl]amino}-1H-pyrazol-1-yl)-N-(2-methylpyridin-4-yl)benzamide (3HN) 438.44 Pyrazole, fluorophenylcarbamoyl, pyridine Not reported Multi-step amidation Simplified aromatic system

*Calculated from molecular formula (C23H20FN7O).
†Inferred from analogous syntheses in .

Key Observations:

Structural Diversity: The target compound employs a pyridazine core, distinguishing it from the pyrazolopyrimidine (Example 53) and pyridine (3HN) scaffolds. Pyridazine’s electron-deficient nature may enhance π-π stacking interactions in biological targets compared to pyridine or pyrimidine .

Synthetic Routes :

  • Example 53 and the target compound likely share synthetic strategies, such as palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl-aryl bond formation . In contrast, 3HN relies on amidation steps, emphasizing modular assembly .

Physicochemical Properties :

  • The target’s molecular weight (~453.45 g/mol) positions it between 3HN (438.44 g/mol) and Example 53 (589.1 g/mol), suggesting intermediate solubility and permeability profiles.
  • Melting points correlate with crystallinity; Example 53’s higher melting point (175–178°C) may reflect stronger intermolecular forces (e.g., hydrogen bonding) due to its chromen-oxo group .

Hydrogen Bonding and Crystal Packing: The target’s amide and amino groups enable hydrogen-bonding networks, analogous to 3HN’s carbamoyl moiety. Graph set analysis (as per Etter’s methodology) could reveal distinct packing motifs compared to Example 53’s chromen-based lattice .

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